molecular formula C53H90N14O16 B610958 SPX-101 CAS No. 2219362-20-4

SPX-101

Cat. No.: B610958
CAS No.: 2219362-20-4
M. Wt: 1179.385
InChI Key: GHHZWRGZMXHMIQ-DZLDEHGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPX-101 is a novel SPLUNC1 mimetic regulating ENaC density with the potential for efficacy without systemic effects.

Scientific Research Applications

Introduction to SPX-101

This compound is a small peptide mimetic of SPLUNC1, which plays a crucial role in regulating ENaC density. Its mechanism of action is significant as it offers a potential treatment pathway for patients with cystic fibrosis, particularly those who may not respond to existing therapies due to genetic variations in the CFTR gene.

Phase 1 and Phase 2 Trials

  • Phase 1 Trials : Initial studies demonstrated that this compound was well tolerated in healthy adults and adults with cystic fibrosis. The trials assessed various doses (10 mg to 240 mg) administered via nebulization. Key findings included:
    • Minimal systemic exposure.
    • No significant adverse effects, with mild respiratory events reported .
  • HOPE-1 Trial : The Phase 2 HOPE-1 trial focused on the efficacy of this compound in improving lung function in CF patients. The study involved:
    • A randomized, placebo-controlled design with a total of 46 participants.
    • Doses of 60 mg and 120 mg administered twice daily.
    • Results indicated a dose-related improvement in percent predicted forced expiratory volume in one second (ppFEV1), with a notable increase of 5.2% from baseline at the high dose after 28 days .

Case Studies

Case studies have been instrumental in understanding the real-world implications of this compound therapy:

  • Patient Responses : In clinical settings, patients treated with this compound reported improved respiratory function and quality of life indicators. Notably, these improvements were observed across various CFTR mutations, highlighting the drug's broad applicability .
  • Longitudinal Observations : Ongoing assessments of patients receiving this compound have shown sustained benefits over extended periods, supporting its potential as a long-term therapeutic option for cystic fibrosis management.

Comparative Efficacy

A comparative analysis between this compound and existing CF therapies reveals several advantages:

Therapeutic Agent Target Mechanism Efficacy
This compoundENaCModulation of ENaC densityImproved lung function
CFTR ModulatorsCFTRCorrection of CFTR protein dysfunctionVariable efficacy by mutation
Hypertonic SalineMucus hydrationIncreases airway surface liquidSymptomatic relief

Properties

CAS No.

2219362-20-4

Molecular Formula

C53H90N14O16

Molecular Weight

1179.385

IUPAC Name

D-Ala-D-Ala-Leu-Pro-Ile-Pro-Leu-Asp-Gln-Thr-D-Ala-D-Ala-NH2

InChI

InChI=1S/C53H90N14O16/c1-12-26(6)40(64-50(80)37-16-13-19-66(37)52(82)35(22-25(4)5)63-45(75)30(10)58-43(73)27(7)54)53(83)67-20-14-15-36(67)49(79)62-33(21-24(2)3)47(77)61-34(23-39(70)71)48(78)60-32(17-18-38(55)69)46(76)65-41(31(11)68)51(81)59-29(9)44(74)57-28(8)42(56)72/h24-37,40-41,68H,12-23,54H2,1-11H3,(H2,55,69)(H2,56,72)(H,57,74)(H,58,73)(H,59,81)(H,60,78)(H,61,77)(H,62,79)(H,63,75)(H,64,80)(H,65,76)(H,70,71)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,40-,41-/m0/s1

InChI Key

GHHZWRGZMXHMIQ-DZLDEHGNSA-N

SMILES

O=C(N[C@H](C)C(N[C@@H](CC(C)C)C(N1[C@@H](CCC1)C(N[C@@H]([C@@H](C)CC)C(N2[C@@H](CCC2)C(N[C@@H](CC(C)C)C(N[C@@H](CC(O)=O)C(N[C@@H](CCC(N)=O)C(N[C@@H]([C@H](O)C)C(N[C@H](C)C(N[C@H](C)C(N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@@H](C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SPX-101;  SPX 101;  SPX101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SPX-101
Reactant of Route 2
SPX-101
Reactant of Route 3
SPX-101
Reactant of Route 4
SPX-101
Reactant of Route 5
SPX-101
Reactant of Route 6
Reactant of Route 6
SPX-101

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.